2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide
Description
Properties
IUPAC Name |
2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H26N2O3S/c1-6-14-18(23)21(19(24)15(7-2)25-14)10-16(22)20-17-12(4)8-11(3)9-13(17)5/h8-9,14-15H,6-7,10H2,1-5H3,(H,20,22) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RYAVCKVBGXBQLT-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1C(=O)N(C(=O)C(S1)CC)CC(=O)NC2=C(C=C(C=C2C)C)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H26N2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
362.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide is a synthetic organic molecule notable for its complex structure featuring a thiomorpholine ring and an acetamide group. Its unique molecular configuration suggests potential biological activities that merit detailed investigation. This article reviews the biological activity of this compound, including its pharmacological properties, synthesis methods, and comparative analysis with structurally similar compounds.
Chemical Structure and Properties
The molecular formula of this compound is , with a molecular weight of approximately 348.46 g/mol. The presence of the thiomorpholine moiety and the substituted phenyl group are key features influencing its biological activity.
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 348.46 g/mol |
| Purity | Typically ≥ 95% |
Synthesis
The synthesis of 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide typically involves multi-step reactions that require careful optimization of conditions such as temperature and solvent choice to maximize yield and purity. Common synthetic pathways may include:
- Formation of the thiomorpholine ring.
- Introduction of the acetamide group.
- Substitution reactions to incorporate the trimethylphenyl moiety.
Biological Activity
Preliminary studies indicate that compounds with similar structural features exhibit significant biological activities. The thiomorpholine ring is often linked to various pharmacological effects, including:
- Antimicrobial Activity: Studies have shown that related compounds possess antimicrobial properties against a range of pathogens.
- Anticancer Potential: Some derivatives have demonstrated cytotoxic effects against human cancer cell lines.
- Enzyme Inhibition: Certain analogs have been noted for their ability to inhibit specific enzymes, which could be relevant for therapeutic applications.
Comparative Analysis
A comparative analysis of similar compounds reveals insights into the biological activity attributed to structural variations:
| Compound Name | Structural Features | Biological Activity |
|---|---|---|
| N-(2-methoxyphenyl)acetamide | Similar acetamide structure | Moderate enzyme inhibition |
| 2-(3-methoxyphenyl)-N-acetylthiomorpholine | Contains a thiomorpholine ring | Antimicrobial activity |
| 2-(4-chlorophenyl)-N-acetylthiomorpholine | Chlorine substitution instead of ethyl | Anticancer properties |
The unique combination of substituents in 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide may enhance its solubility and bioactivity compared to other similar compounds.
Case Studies and Research Findings
Research involving compounds structurally related to 2-(2,6-diethyl-3,5-dioxothiomorpholin-4-yl)-N-(2,4,6-trimethylphenyl)acetamide has yielded promising results:
- Anticancer Studies: A study tested various derivatives against 12 human cancer cell lines and found certain anal
Comparison with Similar Compounds
Comparison with Structural Analogs
Structural Features and Substitution Patterns
The compound is compared to N-(2,4,6-trimethylphenyl)acetamide derivatives (e.g., TMPA, TMPMA, TMPDMA, TMPDCA) from crystallographic studies (). Key differences include:
- Core Structure : The target compound features a 3,5-dioxothiomorpholin ring, whereas analogs in have simpler acetamide substituents (e.g., -CH3, -CH2Cl, -CH(CH3)2).
- Substituent Effects : The diethyl groups on the thiomorpholin ring introduce greater steric bulk compared to methyl or chloro substituents on the acetamide derivatives.
Table 1: Structural Comparison of Acetamide Derivatives
| Compound Name | Core Structure | Key Substituents | Steric Bulk | Electronic Effects |
|---|---|---|---|---|
| Target Compound | 3,5-Dioxothiomorpholin | 2,6-Diethyl, mesityl acetamide | High | Sulfur-induced polarizability |
| TMPA (N-(2,4,6-trimethylphenyl)acetamide) | Acetamide | -CH3, mesityl | Low | Standard acetamide electronic profile |
| TMPDCA (N-(2,4,6-trimethylphenyl)-2,2-dichloroacetamide) | Acetamide | -CHCl2, mesityl | Moderate | Electron-withdrawing Cl substituents |
Crystallographic and Bond Parameter Analysis
highlights that substitutions on acetamide derivatives induce measurable changes in bond lengths and angles. For example:
- Bond Angles: The mesityl group in all compounds enforces near-planar geometry at the amide linkage (C-N-C angle ~120°), but bulkier substituents (e.g., -CHCl2 in TMPDCA) introduce minor distortions.
For the target compound, the thiomorpholin ring’s 3,5-dioxo groups likely enforce a planar conformation, while diethyl substituents may increase torsional strain compared to smaller groups. The mesityl group’s steric hindrance could further restrict rotational freedom, analogous to TMPDMA (N-(2,4,6-trimethylphenyl)-2,2-dimethylacetamide) .
Research Implications and Gaps
- Synthetic Challenges : The diethyl-thiomorpholin core may complicate crystallization compared to smaller substituents in TMPA derivatives.
- Application Potential: The compound’s unique electronic profile could make it a candidate for enzyme inhibition (e.g., targeting sulfur-responsive active sites) or as a ligand in coordination chemistry.
Further studies using crystallographic software like SHELX (as noted in ) are recommended to resolve the target compound’s structure and validate hypothetical comparisons .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
